molecular formula C10H16SeSi B14636761 Trimethyl[(4-methylphenyl)selanyl]silane CAS No. 54045-43-1

Trimethyl[(4-methylphenyl)selanyl]silane

Cat. No.: B14636761
CAS No.: 54045-43-1
M. Wt: 243.29 g/mol
InChI Key: MUFSOYYPTZNJDS-UHFFFAOYSA-N
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Description

Trimethyl[(4-methylphenyl)selanyl]silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and a (4-methylphenyl)selanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(4-methylphenyl)selanyl]silane typically involves the reaction of trimethylchlorosilane with (4-methylphenyl)selenol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenol. The general reaction scheme is as follows:

(4-methylphenyl)selenol+trimethylchlorosilaneThis compound+HCl\text{(4-methylphenyl)selenol} + \text{trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} (4-methylphenyl)selenol+trimethylchlorosilane→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and more efficient purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(4-methylphenyl)selanyl]silane undergoes various types of chemical reactions, including:

    Oxidation: The selenyl group can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form the corresponding selenide.

    Substitution: The methyl groups on the silicon can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst such as a transition metal complex.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (4-methylphenyl)seleninic acid, while reduction can produce (4-methylphenyl)selenide.

Scientific Research Applications

Trimethyl[(4-methylphenyl)selanyl]silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound is studied for its potential biological activity, including its role as an antioxidant and its ability to modulate enzyme activity.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Trimethyl[(4-methylphenyl)selanyl]silane exerts its effects involves the interaction of the selenyl group with various molecular targets. The selenyl group can undergo redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: An organosilicon compound with a similar structure but without the selenyl group.

    Trimethyl[(phenylethynyl)silane]: A related compound with a phenylethynyl group instead of a (4-methylphenyl)selanyl group.

Uniqueness

Trimethyl[(4-methylphenyl)selanyl]silane is unique due to the presence of the selenyl group, which imparts distinct chemical and biological properties. The selenyl group can participate in redox reactions and form covalent bonds with biomolecules, making this compound particularly useful in applications where these properties are desired.

Properties

CAS No.

54045-43-1

Molecular Formula

C10H16SeSi

Molecular Weight

243.29 g/mol

IUPAC Name

trimethyl-(4-methylphenyl)selanylsilane

InChI

InChI=1S/C10H16SeSi/c1-9-5-7-10(8-6-9)11-12(2,3)4/h5-8H,1-4H3

InChI Key

MUFSOYYPTZNJDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Se][Si](C)(C)C

Origin of Product

United States

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